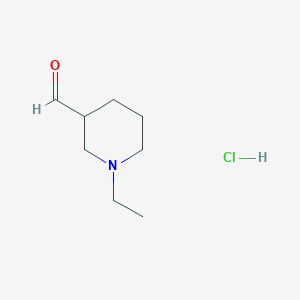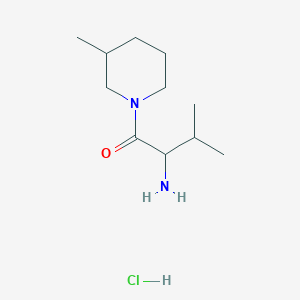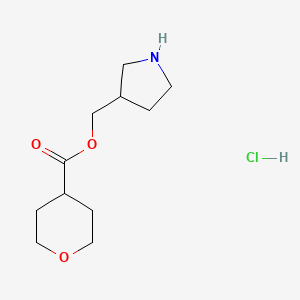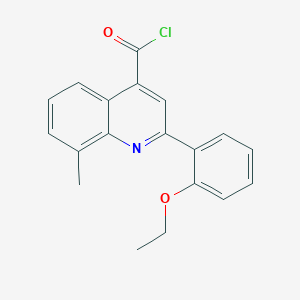
2-(2-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
描述
2-(2-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is characterized by the presence of an ethoxyphenyl group, a methyl group, and a carbonyl chloride group attached to the quinoline core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions. This involves the reaction of the quinoline core with ethoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions. This involves the reaction of the quinoline core with a methylating agent such as methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced through the reaction of the quinoline derivative with thionyl chloride or oxalyl chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The process is optimized for high yield and purity, and involves the use of industrial-grade reagents and equipment.
化学反应分析
Types of Reactions
2-(2-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the carbonyl chloride group is replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction Reactions: The compound can undergo reduction reactions to form quinoline derivatives with reduced functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Common reagents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reactions are typically carried out under anhydrous conditions.
Major Products
Substitution Reactions: Products include quinoline derivatives with various functional groups such as amides, esters, and thioesters.
Oxidation Reactions: Products include quinoline N-oxides.
Reduction Reactions: Products include quinoline derivatives with reduced functional groups.
科学研究应用
2-(2-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride has a wide range of scientific research applications, including:
Biology: The compound is used in the study of biological processes involving quinoline derivatives, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of various enzymes, and can bind to receptors to modulate their activity. The specific pathways involved depend on the functional groups present on the quinoline core and the nature of the molecular targets.
相似化合物的比较
2-(2-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride can be compared with other similar compounds, such as:
2-(2-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid: This compound has a carboxylic acid group instead of a carbonyl chloride group, and exhibits different reactivity and biological activity.
2-(2-Ethoxyphenyl)-8-methylquinoline-4-methanol: This compound has a hydroxyl group instead of a carbonyl chloride group, and exhibits different reactivity and biological activity.
2-(2-Ethoxyphenyl)-8-methylquinoline-4-amine: This compound has an amino group instead of a carbonyl chloride group, and exhibits different reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
IUPAC Name |
2-(2-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-3-23-17-10-5-4-8-14(17)16-11-15(19(20)22)13-9-6-7-12(2)18(13)21-16/h4-11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHOCZKBWCQEBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601199329 | |
| Record name | 2-(2-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601199329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160254-53-4 | |
| Record name | 2-(2-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601199329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



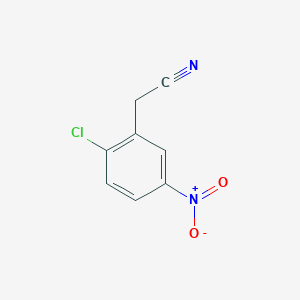


![[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine hydrochloride](/img/structure/B1439864.png)


